molecular formula C7H5FN2 B1441655 2-(5-Fluoropyridin-2-YL)acetonitrile CAS No. 960371-08-8

2-(5-Fluoropyridin-2-YL)acetonitrile

Cat. No.: B1441655
CAS No.: 960371-08-8
M. Wt: 136.13 g/mol
InChI Key: KVZUOWYTUQYRMV-UHFFFAOYSA-N
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Description

2-(5-Fluoropyridin-2-YL)acetonitrile is a fluorinated pyridine derivative with the molecular formula C7H5FN2 and a molecular weight of 136.13 g/mol . This compound is characterized by the presence of a fluorine atom at the 5-position of the pyridine ring and a nitrile group attached to the 2-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

2-(5-Fluoropyridin-2-YL)acetonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can alter the expression of genes involved in oxidative stress response and apoptosis . Additionally, it may impact cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context. For instance, this compound may inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of other substrates . This inhibition can lead to changes in the levels of various metabolites and affect cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions, while higher doses can lead to significant changes. For example, high doses of this compound have been associated with toxic effects, including liver damage and oxidative stress . It is important to determine the threshold doses that elicit specific biological responses to ensure safe and effective use in research.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. The compound can be metabolized into different products, which may have distinct biological activities

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, this compound may localize to specific cellular compartments, affecting its activity and function. The distribution of the compound within tissues can also impact its overall biological effects.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoropyridin-2-YL)acetonitrile typically involves the fluorination of pyridine derivatives. One common method is the diazotization of substituted 2-aminopyridines followed by a fluorination reaction . For example, 2-amino-5-fluoropyridine can be synthesized from 2-amino-5-nitropyridine through a series of transformations including acetylation, reduction, diazotization, and the Schiemann reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale fluorination processes using fluorinating agents such as hydrogen fluoride (HF) or other fluorine-containing reagents. These methods are designed to maximize yield and purity while minimizing the production of hazardous by-products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Fluoropyridin-2-YL)acetonitrile is unique due to the specific positioning of the fluorine atom, which imparts distinct chemical and biological properties. This positioning can influence the compound’s reactivity and interactions with biological targets, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(5-fluoropyridin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-6-1-2-7(3-4-9)10-5-6/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZUOWYTUQYRMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50697146
Record name (5-Fluoropyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960371-08-8
Record name 5-Fluoro-2-pyridineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=960371-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Fluoropyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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